molecular formula C23H30N2O5 B12896311 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester CAS No. 20353-60-0

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester

Cat. No.: B12896311
CAS No.: 20353-60-0
M. Wt: 414.5 g/mol
InChI Key: UUQNBTZCLBNQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Significance The compound Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester is a synthetic derivative of the pyrrolo[2,1-a]isoquinoline scaffold, a core structure found in bioactive natural products like lamellarins and related alkaloids . Key structural features include:

  • 5,6-dihydro ring system, reducing aromaticity and enhancing conformational flexibility.
  • 1-morpholinomethyl group, introducing a tertiary amine moiety that may enhance solubility and metabolic stability.
  • Ethyl ester at the C-3 position, acting as a prodrug moiety for improved bioavailability.

This compound belongs to a class of molecules under investigation for anticancer properties, particularly as topoisomerase inhibitors and cytotoxic agents .

Properties

CAS No.

20353-60-0

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 8,9-dimethoxy-2-methyl-1-(morpholin-4-ylmethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C23H30N2O5/c1-5-30-23(26)21-15(2)18(14-24-8-10-29-11-9-24)22-17-13-20(28-4)19(27-3)12-16(17)6-7-25(21)22/h12-13H,5-11,14H2,1-4H3

InChI Key

UUQNBTZCLBNQKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN4CCOCC4)C

Origin of Product

United States

Preparation Methods

The synthesis of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the annulation of the pyrrole ring to the isoquinoline moiety. This process typically requires specific reaction conditions, such as the use of tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization with visible light irradiation . Another approach involves the use of organocatalyzed tandem reactions to construct the pyrroloisoquinoline core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The compound undergoes regioselective modifications at electron-rich positions (C2, C3, and C10):

Electrophilic Substitution

  • Nitration : Occurs at C10 under HNO₃/H₂SO₄, forming nitro derivatives (e.g., 6d , 6e ) .

  • Halogenation : Bromination at C3 using NBS in DMF yields halogenated intermediates for cross-coupling.

Nucleophilic Additions

  • Mannich Reaction : Aldehyde derivatives (e.g., 4b ) react with morpholine under acidic conditions to form Mannich bases (e.g., 8b , 8c ) .

  • Hydroxylamine Condensation : Aldehydes convert to nitriles (6d , 6e ) via hydroxylamine hydrochloride and sodium acetate in EtOH .

Functional Group Transformations

The ethyl ester and morpholinomethyl groups enable further derivatization:

Transformation Reagents/Conditions Products Applications
Ester hydrolysisNaOH/H₂O, refluxCarboxylic acid derivatives (e.g., 5a , 5c )Bioactivity enhancement
Reduction of nitrilesH₂/Pd-C in EtOHPrimary aminesIntermediate for peptidomimetics
Oxidation of aldehydesKMnO₄ in acidic mediumCarboxylic acidsSynthesis of MDR-reversal agents

Palladium-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Heck reactions:

Reaction Catalyst System Substrates Outcomes
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acidsBiaryl derivatives with extended π-systems
Heck couplingPd(OAc)₂, PPh₃, NEt₃, DMFAlkenesAlkenylated analogs for fluorescence studies

Stability and Reactivity Trends

  • pH Sensitivity : The morpholinomethyl group undergoes protonation below pH 4, altering solubility .

  • Thermal Stability : Decomposes above 200°C without melting, as observed in differential scanning calorimetry.

  • Photoreactivity : Acts as an organophotocatalyst in redox reactions under visible light.

Mechanistic Insights

  • Domino Reaction Mechanism : Proceeds via iminium ion formation, followed by cyclization and aromatization .

  • MDR Reversal : Derivatives inhibit P-glycoprotein (P-gp) by binding to its drug-binding pocket, as shown in molecular docking studies .

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

Pyrrolo(2,1-a)isoquinoline derivatives have been identified as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. The inhibition of PDE10A can lead to increased levels of cyclic AMP (cAMP), which is associated with improved cognitive functions and neuroprotection. Studies have shown that these compounds can potentially be used in the treatment of conditions such as schizophrenia and other cognitive deficits .

Anticancer Properties

Research indicates that pyrrolo(2,1-a)isoquinoline derivatives exhibit anticancer activity. The mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Neuroprotective Effects

The neuroprotective properties of pyrrolo(2,1-a)isoquinoline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells, thereby preventing neuronal death and promoting cognitive health .

Anti-inflammatory Activity

Pyrrolo(2,1-a)isoquinoline derivatives have also shown promise as anti-inflammatory agents. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This property is particularly relevant for treating chronic inflammatory diseases and conditions where inflammation plays a critical role .

Case Study 1: PDE10A Inhibition

In a study published in Experimental Cell Research, researchers investigated several pyrrolo(2,1-a)isoquinoline derivatives for their ability to inhibit PDE10A. The results indicated that specific substitutions on the isoquinoline structure significantly enhanced inhibitory potency. These findings suggest that further structural optimization could lead to more effective therapeutic agents for cognitive enhancement .

Case Study 2: Anticancer Activity

A series of pyrrolo(2,1-a)isoquinoline compounds were evaluated for their anticancer activity against breast cancer cell lines. The study demonstrated that certain derivatives induced apoptosis through the activation of caspase pathways while also inhibiting cell migration and invasion . These results highlight the potential for developing new cancer therapies based on this compound class.

Case Study 3: Neuroprotection

In an animal model of Parkinson's disease, pyrrolo(2,1-a)isoquinoline derivatives were administered to assess their neuroprotective effects. The treated animals showed reduced motor deficits and improved dopaminergic neuron survival compared to controls. This study suggests that these compounds could be further developed for clinical use in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester involves its interaction with molecular targets such as topoisomerase enzymes. By stabilizing the intermediate covalent complexes between DNA and topoisomerase, it prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent cytotoxic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolo[2,1-a]isoquinoline derivatives:

Compound Name Substituents Key Features Synthetic Method Reported Activity
Target Compound 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl, ethyl ester Morpholinomethyl group enhances solubility; dimethoxy groups aid lipophilicity. Likely derived from FeCl3-catalyzed multicomponent reactions . Anticipated cytotoxicity (based on lamellarin analogs) .
Ethyl 8,9-dimethoxy-3-methyl-2-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate 2-(2-thienyl), 3-methyl, 8,9-dimethoxy Thienyl group enables π-π stacking with biological targets. Microwave-assisted three-component reaction . Not reported; structural similarity suggests potential topoisomerase inhibition.
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 2-phenyl, 5,6-dihydro Phenyl group improves binding affinity to DNA-topoisomerase complexes. Metal-free 1,3-dipolar cycloaddition . IC50 = 0.8–1.2 µM against MCF-7 and HeLa cells .
Lamellarin D (Natural Product) Fully aromatic core, 8,9-dihydroxy, 2,3-diaryl substituents Hydroxy groups facilitate hydrogen bonding; diaryl motifs enhance cytotoxicity. Total synthesis via Pictet-Spengler cyclization . IC50 = 0.02–0.1 µM against colon and breast cancer cells .
2-(Trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline 2-(trifluoromethyl), 5,6-dihydro CF3 group increases metabolic stability and membrane permeability. Tungsten-catalyzed decarboxylative cycloaddition . Cytotoxicity against leukemia cells (IC50 = 1.5 µM) .

Key Findings from Structural and Functional Comparisons

Morpholinomethyl vs. Thienyl/Phenyl: The morpholinomethyl group in the target compound may reduce P-glycoprotein-mediated multidrug resistance (MDR), a common issue with aryl-substituted analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs FeCl3-catalyzed three-component reactions, similar to other 5,6-dihydro derivatives . This method avoids harsh conditions, achieving yields >75% .
  • In contrast, lamellarins require complex multistep syntheses, limiting scalability .

Biological Performance :

  • While lamellarins remain the most potent (IC50 < 0.1 µM), their synthetic complexity and MDR susceptibility limit clinical utility .
  • Ethyl 2-phenyl derivatives (IC50 ~1 µM) balance potency and synthetic feasibility, suggesting the target compound may occupy a similar efficacy range .

Q & A

Q. Data Contradiction Analysis

  • Metal-catalyzed methods (e.g., CuCl₂/PhCOOH in DMF at 130°C) yield 17–69%, limited by catalyst loading and side reactions .
  • Metal-free methods (e.g., I₂/DMSO with TFA) achieve 12–73% yields, influenced by solvent polarity and halogenation efficiency .
    Key factors include:
    • Oxidant choice : Air vs. chemical oxidants (e.g., DMSO) impact reaction completeness.
    • Temperature control : Microwave vs. conventional heating affects reaction time and byproduct formation .

What in vitro assays are used to evaluate anticancer activity, and how do substituents influence potency?

Q. Biological Evaluation

  • MTT assays against cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values.
  • Topoisomerase I/II inhibition assays assess DNA-intercalating activity, common in lamellarin analogs .
    Substituent effects:
    • Trifluoromethyl groups enhance cellular uptake and target binding via hydrophobic interactions .
    • Methoxy groups (e.g., 8,9-dimethoxy) improve metabolic stability but may reduce solubility .

What reaction conditions optimize the three-component synthesis of dihydro-pyrrolo[2,1-a]isoquinolines?

Method Optimization
Optimal conditions include:

  • Solvent : Chlorobenzene or DMF for high boiling points and polarity .
  • Catalyst : FeCl₃ (1–5 mol%) for oxidative cyclization .
  • Temperature : 120–130°C to balance reaction rate and decomposition .
  • Microwave irradiation : Reduces time from hours to minutes .

How does the introduction of electron-withdrawing groups (EWGs) at C-2 affect reactivity in further functionalization?

Advanced
EWGs (e.g., nitro, trifluoromethyl) at C-2 deactivate the pyrrole ring toward electrophilic substitution but facilitate nucleophilic additions. For example, nitration using Ce(IV) ammonium nitrate (CAN) under mild conditions selectively targets the isoquinoline ring, enabling late-stage diversification .

What spectroscopic techniques are essential for characterizing stereochemistry?

Q. Analytical

  • ¹H/¹³C NMR : NOE experiments confirm spatial proximity of substituents (e.g., methoxy groups).
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in ethyl ester derivatives .
  • CD spectroscopy : Used for chiral analogs to determine enantiomeric excess .

Why do some methods report lower yields despite similar starting materials, and how can reproducibility be ensured?

Reproducibility Analysis
Discrepancies arise from:

  • Impurity profiles : Trace metals in catalysts (e.g., CuCl₂) or solvents affect reactivity.
  • Oxygen sensitivity : Reactions under air vs. inert atmosphere (e.g., photocatalytic trifluoromethylation) .
    Best practices:
    • Strict control of reaction atmosphere and moisture levels.
    • Use of freshly distilled solvents and calibrated microwave reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.